7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
This compound is a brominated benzothiazepine derivative with a bicyclic structure comprising a fused aromatic ring and a seven-membered thiazepine ring. Key structural features include:
- Substituents: Bromine at position 7, methoxy at position 8, phenyl at position 5, and two butyl groups at position 2.
- Synthesis: Prepared via a five-step route starting from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid. Microwave-assisted bromination and aromatic amidation steps improved reaction efficiency (43% overall yield) .
- Crystal Structure: X-ray analysis reveals an intramolecular C–H···Cg1 non-classical hydrogen bond stabilizing the conformation .
- Applications: Potential neuroleptic, antidepressant, and antihistaminic agent; investigated for schizophrenia treatment .
Properties
Molecular Formula |
C24H30BrNO2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C24H30BrNO2S/c1-4-6-13-24(14-7-5-2)17-29-22-16-21(28-3)19(25)15-20(22)26(23(24)27)18-11-9-8-10-12-18/h8-12,15-16H,4-7,13-14,17H2,1-3H3 |
InChI Key |
WFRVVNOOSZPCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CSC2=CC(=C(C=C2N(C1=O)C3=CC=CC=C3)Br)OC)CCCC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,3-Dibutyl-8-methoxy-2,3-dihydrobenzo[b]thiazepin-4(5H)-one (Intermediate 4)
-
- Starting material: Compound 3 (13.0 g, 0.038 mol)
- Solvent: Dichloromethane (100 mL)
- Coupling reagent: HATU (17.4 g, 0.046 mol)
- Base: DIPEA (5.95 g, 0.046 mol)
- Temperature: 25 °C
- Reaction time: 2 hours
Procedure:
Compound 3 is stirred in dichloromethane at room temperature. HATU is added dropwise, followed by slow addition of DIPEA. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material disappears. The mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Hexane is added to precipitate the product, which is isolated as an off-white crystalline solid.-
- Yield: 81%
- Melting point: 70.2–72.2 °C
- 1H NMR (400 MHz, DMSO-d6): δ 9.52 (s, 1H), 7.03 (d, J=8.8 Hz, 1H), 6.97 (d, J=2.5 Hz, 1H), 6.86 (dd, J=8.8, 2.6 Hz, 1H), 3.73 (s, 3H), 2.98 (s, 2H), 1.66–0.82 (m, 18H)
- HRMS (ES+): m/z calcd for C18H28NO2S [M + H]+: 322.1762; found: 322.1565
Preparation of 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b]thiazepin-4(5H)-one (Intermediate 5)
-
- Starting material: Compound 4 (4.47 g, 0.014 mol)
- Brominating agent: N-Bromosuccinimide (NBS) (2.67 g, 0.015 mol)
- Solvent: Dichloromethane (50 mL)
- Temperature: 25 °C (dark conditions)
- Reaction time: 2 hours
Procedure:
Compound 4 is reacted with NBS in dichloromethane under dark conditions to prevent side reactions. After completion, saturated ammonium chloride solution is added, and the organic layer is separated, dried, filtered, and concentrated. The residue is recrystallized from a hexane/ethyl acetate mixture (30:1) to yield the brominated product.-
- Yield: 74%
- Melting point: 120–122 °C
- 1H NMR (400 MHz, DMSO-d6): δ 9.60 (s, 1H), 7.33 (s, 1H), 7.11 (s, 1H), 3.83 (s, 3H), 3.00 (s, 2H), 1.70–0.83 (m, 18H)
- HRMS (ES+): m/z calcd for C18H26BrNO2S [M + H]+: 400.0868; found: 400.1197
Preparation of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b]thiazepin-4(5H)-one (Target Compound 6)
-
- Starting material: Compound 5 (2.0 g, 0.005 mol)
- Phenylating agent: Iodobenzene (1.2 g, 0.006 mol)
- Catalyst: Copper(I) iodide (0.19 g, 0.001 mol)
- Base: Potassium carbonate (1.38 g, 0.01 mol)
- Solvent: Dimethyl sulfoxide (DMSO) (30 mL)
- Microwave heating: 400 W, 130 °C
- Reaction time: 30 minutes
Procedure:
Compound 5 is combined with iodobenzene, copper iodide, and potassium carbonate in DMSO. The mixture is stirred briefly at room temperature and then subjected to microwave irradiation at 130 °C for 30 minutes. After cooling, the mixture is washed with water and extracted with dichloromethane. The organic layer is dried, filtered, concentrated, and recrystallized from n-hexane to afford the target compound.-
- Yield: 78%
- Melting point: 96.8–97.8 °C
- 1H NMR (400 MHz, DMSO-d6): δ 7.43–7.35 (m, 3H), 7.29–7.24 (m, 1H), 7.12–7.05 (m, 3H), 3.88 (s, 3H), 3.16 (s, 2H), 1.44–0.81 (m, 18H)
- HRMS (ES+): m/z calcd for C24H31BrNO2S [M + H]+: 476.1181; found: 476.1265
Summary Table of Preparation Steps
| Step | Compound | Key Reagents/Conditions | Reaction Time | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|---|---|
| 1 | 4 | HATU, DIPEA, DCM, 25 °C | 2 h | 81 | 70.2–72.2 | 1H NMR, HRMS |
| 2 | 5 | NBS, DCM, 25 °C (dark) | 2 h | 74 | 120–122 | 1H NMR, HRMS |
| 3 | 6 | Iodobenzene, CuI, K2CO3, DMSO, microwave 130 °C | 30 min | 78 | 96.8–97.8 | 1H NMR, HRMS |
Research Findings and Optimization Insights
- The use of microwave-assisted aromatic amidation significantly reduced the reaction time from 17 hours (in earlier patents) to 30 minutes, and the reaction temperature was lowered from 190 °C to 130 °C, enhancing energy efficiency and safety.
- The amount of amine ligand was reduced, which is beneficial for cost-effective and scalable production.
- The overall yield of the five-step synthesis was improved to 43%, a notable increase compared to previous methods.
- X-ray crystallography confirmed the molecular structure of the final compound, revealing an intramolecular non-classical C–H···C hydrogen bond that stabilizes the crystal structure, which may influence the compound's bioactivity and stability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .
Scientific Research Applications
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Substituent Effects: Bromine vs. Chlorine: Bromine at position 7 (target compound) increases steric bulk and polarizability compared to chlorine in DCT. This may enhance receptor binding affinity in CNS targets but reduce thrombin inhibition efficacy observed in DCT .
Synthetic Efficiency :
- Microwave-assisted synthesis (target compound) reduces reaction time and improves yield (43%) compared to conventional methods for analogs like 30 (41% yield after 24-hour reflux) .
- Stereochemical purity varies widely: 3e (90%) vs. 30 (51%), likely due to differences in chiral induction methods .
Biological Activity :
- CNS Applications : The target compound’s dibutyl and bromine substituents may synergize for neuroleptic activity, whereas 3e lacks reported CNS effects despite high stereopurity .
- Anticoagulant Activity : DCT’s 2-chlorophenyl group enhances thrombin inhibition, a property absent in the brominated target compound .
Table 2: Physical and Spectral Properties
| Property | Target Compound | 3e | 30 | DCT |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 195–196 | 165–166 | Not reported |
| [α]D (CH2Cl2 or CDCl3) | Not reported | +18–22° (c 0.74) | +144.9° (c 0.31) | Not reported |
| IR Peaks (cm⁻¹) | Not reported | 1710 (C=O), 1595 (C-Br) | 1680 (C=O), 1240 (C-F) | Not reported |
| HRMS (m/z) | 400.37 (C18H25BrNO2S) | 463.0 (MH+) | 434.1 (MH+) | 494.49 (C24H32BrNO3S) |
| Bioactivity | Neuroleptic (proposed) | None reported | Antipsychotic (proposed) | Thrombin inhibition |
Research Findings and Implications
- Structural Optimization : The target compound’s bromine and dibutyl groups balance lipophilicity and steric effects, making it a promising CNS drug candidate. However, DCT’s anticoagulant activity highlights the role of halogen positioning in diversifying therapeutic applications .
- Synthetic Challenges : Low yields in fluorinated analogs (e.g., 30) suggest the need for improved chiral catalysts, whereas microwave methods (target compound) demonstrate scalability advantages .
- Future Directions : Comparative molecular docking studies could elucidate how substituents like 7-Br vs. 7-Cl influence binding to neurological vs. coagulation targets.
Biological Activity
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its various biological activities. This compound belongs to the thiazepine class and has been studied for its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia and as neuroleptics.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.47 g/mol. The structure features a bicyclic arrangement with an aromatic ring fused to a seven-membered thiazepine ring, which contributes to its biological activity.
1. Neuropharmacological Effects
Research indicates that derivatives of this compound exhibit high affinity for various receptors, including dopamine and serotonin receptors. These interactions are crucial for the treatment of schizophrenia and other mood disorders. For instance, studies have shown that compounds similar to 7-bromo derivatives can act as effective neuroleptics due to their ability to modulate neurotransmitter systems (Fedi et al., 2008; Ganesh et al., 2011).
2. Antidepressant Properties
In addition to its antipsychotic effects, the compound has demonstrated potential antidepressant activity. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation (Riedel et al., 2007).
3. Antihistaminic Activity
The compound also shows antihistaminic properties, making it useful in treating allergic reactions and conditions associated with histamine release. This activity further broadens the therapeutic applications of the compound beyond psychiatric disorders.
Case Studies
Several studies have explored the pharmacological profiles of similar thiazepine derivatives:
- Study on Receptor Binding Affinity : A study assessed the binding affinity of various thiazepine derivatives to dopamine D2 receptors. Results indicated that modifications at the bromine and methoxy positions significantly enhance receptor binding (Fedi et al., 2008).
- Behavioral Studies : Animal models treated with 7-bromo derivatives exhibited reduced symptoms of anxiety and depression, suggesting a potential role in mood stabilization (Ganesh et al., 2011).
Data Table: Biological Activities of 7-Bromo Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroleptic | High affinity for D2 receptors | Fedi et al., 2008 |
| Antidepressant | Mood stabilization | Riedel et al., 2007 |
| Antihistaminic | Reduction in allergic symptoms | Ganesh et al., 2011 |
Q & A
Q. What synthetic methodologies are employed for the preparation of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one?
The compound is synthesized via a five-step process starting from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid. Key steps include hydrolysis, substitution, condensation, bromination using N-bromosuccinimide, and microwave-assisted aromatic amidation, achieving a 43% overall yield. X-ray crystallography confirms the structure .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. The crystal system is monoclinic (space group P2₁/n) with unit cell parameters a = 7.7844 Å, b = 11.251 Å, c = 22.039 Å, and β = 98.199°. Refinement using SHELXL97 software (R factor = 0.050) confirms the bicyclic architecture and intramolecular C–H···π interactions stabilizing the crystal lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ 3.85 ppm, aromatic protons at δ 6.7–7.3 ppm) .
- HRMS : Validates molecular mass (e.g., m/z 400.30 for [M+H]⁺) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions during bromination?
Controlled temperature gradients (-5°C to 5°C) and stepwise addition of N-bromosuccinimide reduce side reactions. Microwave-assisted amidation accelerates reaction kinetics, improving regioselectivity. Post-reaction purification via recrystallization in acetonitrile enhances purity .
Q. What strategies resolve discrepancies between predicted and observed spectroscopic data (e.g., NMR coupling constants)?
Q. How do non-classical hydrogen bonds influence the crystal packing of this compound?
SC-XRD reveals intramolecular N14–H14···O15 (2.985 Å) and C11–H11B···O15 (3.473 Å) interactions. These bonds stabilize the boat conformation of the thiazepine ring and guide supramolecular assembly along the b-axis .
| Interaction | D–H···A Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| N14–H14···O15 | 2.985 | 175 | −x+1, −y+1, −z+2 |
| C11–H11B···O15 | 3.473 | 166 | −x, −y+1, −z+2 |
Q. What computational methods complement experimental data for analyzing electronic properties?
Density Functional Theory (DFT) calculations can model electron density distributions, particularly around the bromine atom and methoxy group. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) .
Q. How does the compound’s stereochemical purity impact pharmacological activity?
Chiral HPLC (Daicel Chiralpak IF column) separates enantiomers, with retention times (e.g., 18–26 min) correlating with stereochemical purity (90–98%). Bioactivity assays linked to receptor binding (e.g., neuroleptic targets) require >95% enantiomeric excess .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallographic refinement?
Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Validate hydrogen atom placement via geometric constraints (C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
Synthesize analogs with modified substituents (e.g., replacing bromine with fluorine) and compare bioactivity. Use QSAR models to predict binding affinities to receptors like dopamine D2 or histamine H1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
